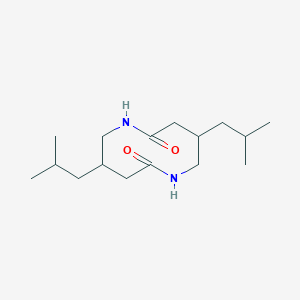

4,9-Diisobutyl-1,6-diazecane-2,7-dione

Descripción general

Descripción

4,9-Diisobutyl-1,6-diazecane-2,7-dione is a chemical compound with the molecular formula C16H30N2O2 and a molecular weight of 282.42 g/mol . It is known for its role as an impurity in the synthesis of certain pharmaceutical compounds, particularly those related to gamma-aminobutyric acid (GABA) analogues .

Métodos De Preparación

The synthesis of 4,9-Diisobutyl-1,6-diazecane-2,7-dione involves several steps. One common method includes the reaction of isobutylamine with a suitable diketone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Análisis De Reacciones Químicas

4,9-Diisobutyl-1,6-diazecane-2,7-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

4,9-Diisobutyl-1,6-diazecane-2,7-dione serves as an important reference standard in chemical analyses. Its unique structure allows it to be utilized in the synthesis of complex organic molecules. It is particularly noted for its role in the development of new synthetic methodologies involving nitrogen heterocycles .

Biology

This compound has garnered attention for its interactions with GABA receptors, which are crucial for neurotransmission and nociception. It is studied for its potential effects on neurological pathways and may influence conditions such as anxiety and epilepsy.

Medicine

This compound is investigated for its therapeutic potential in treating neurological disorders such as:

- Alzheimer's Disease

- Depression

- Epilepsy

- Parkinson's Disease

- Schizophrenia

The compound's mechanism involves modulation of GABAergic activity, which can help regulate neurotransmitter release and alleviate symptoms associated with these conditions .

Case Study 1: Anticonvulsant Properties

Research indicates that this compound acts as an impurity in rac-Pregabalin, a well-known GABA analogue used as an anticonvulsant. Studies have shown that this compound can reduce the release of excitatory neurotransmitters like glutamate and norepinephrine, contributing to its anticonvulsant effects .

Case Study 2: Neurotransmission Studies

In a study focusing on the effects of various GABA receptor modulators, this compound was identified as a significant player in influencing neuronal signaling pathways. The compound demonstrated a capacity to modulate cellular responses through specific interactions with GABA receptors.

Mecanismo De Acción

The mechanism of action of 4,9-Diisobutyl-1,6-diazecane-2,7-dione involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it modulates the inhibitory neurotransmission in the central nervous system, which can lead to anticonvulsant and anxiolytic effects .

Comparación Con Compuestos Similares

4,9-Diisobutyl-1,6-diazecane-2,7-dione can be compared with other similar compounds, such as:

Pregabalin: A GABA analogue used as an anticonvulsant.

Gabapentin: Another GABA analogue with similar therapeutic applications.

4,9-Diisobutyl-1,6-diazecine-2,7-dione: A structurally related compound with similar properties.

The uniqueness of this compound lies in its specific structural configuration, which influences its interaction with molecular targets and its overall pharmacological profile .

Actividad Biológica

4,9-Diisobutyl-1,6-diazecane-2,7-dione is a chemical compound with significant biological activity, particularly in relation to its role as an impurity in rac-Pregabalin, a medication used for treating neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Molecular Formula : C16H30N2O2

- Molecular Weight : 282.42 g/mol

- CAS Number : 1990538-03-8

This compound is characterized by its diazecane ring structure and the presence of isobutyl groups at positions 4 and 9. Its structural configuration influences its interaction with various biological targets.

Interaction with GABA Receptors

The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors. This compound modulates GABAergic neurotransmission, which is crucial for regulating neuronal excitability and inhibiting excessive neuronal firing associated with seizures and pain .

Biochemical Pathways

The compound affects several biochemical pathways:

- Neurotransmitter Release : It reduces the release of neurotransmitters such as glutamate and norepinephrine, which are involved in excitatory signaling in the central nervous system.

- Cell Signaling : It influences cellular processes by modulating signaling pathways that regulate gene expression and cellular metabolism.

Anticonvulsant Effects

Research indicates that this compound exhibits anticonvulsant properties similar to those of Pregabalin. In animal models, lower doses have shown therapeutic effects in reducing seizure activity without significant side effects.

Anti-inflammatory Properties

In addition to its anticonvulsant effects, this compound has been observed to possess anti-inflammatory properties. It may inhibit inflammatory pathways that contribute to pain and neuroinflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Neurotransmitter Modulation :

- Objective : To evaluate the effect of the compound on neurotransmitter release.

- Findings : The compound significantly reduced glutamate release in cultured neurons, suggesting potential use in managing excitatory neurotransmission disorders.

-

Evaluation of Anticonvulsant Activity :

- Objective : To assess the anticonvulsant efficacy in animal models.

- Findings : Demonstrated a dose-dependent reduction in seizure frequency and severity comparable to standard anticonvulsants like Pregabalin.

-

Anti-inflammatory Mechanism Exploration :

- Objective : To explore the anti-inflammatory effects.

- Findings : The compound inhibited pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| This compound | C16H30N2O2 | GABA receptor modulation | Anticonvulsant |

| Pregabalin | C8H17NO2 | GABA analogue | Epilepsy, neuropathic pain |

| Gabapentin | C9H17NO2 | GABA analogue | Epilepsy |

Propiedades

IUPAC Name |

4,9-bis(2-methylpropyl)-1,6-diazecane-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-11(2)5-13-7-15(19)18-10-14(6-12(3)4)8-16(20)17-9-13/h11-14H,5-10H2,1-4H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABCYXCIMBXWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)NCC(CC(=O)NC1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1990538-03-8 | |

| Record name | 4,9-Diisobutyl-1,6-diazecane-2,7-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1990538038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,9-DIISOBUTYL-1,6-DIAZECANE-2,7-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLV63E4GSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.